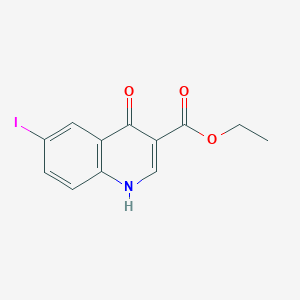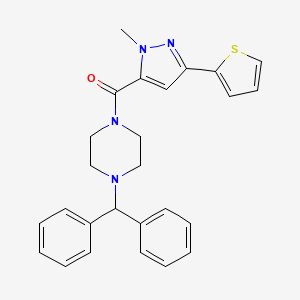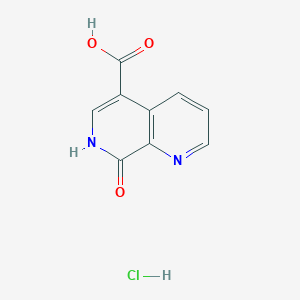
8-Hydroxy-1,7-naphthyridine-5-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis and reactivity of 1,5-naphthyridine derivatives have been studied extensively . These compounds exhibit significant importance in the field of medicinal chemistry due to their wide range of biological activities . The synthesis of 1,5-naphthyridines involves various strategies, including reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Molecular Structure Analysis
The molecular structure of 8-Hydroxy-1,7-naphthyridine-5-carboxylic acid hydrochloride is represented by the InChI code:1S/C9H6N2O3.ClH/c12-8-7-5 (2-1-3-10-7)6 (4-11-8)9 (13)14;/h1-4H, (H,11,12) (H,13,14);1H . This compound has a molecular weight of 226.62 . Chemical Reactions Analysis
1,5-Naphthyridine derivatives, such as this compound, are known to react with electrophilic or nucleophilic reagents . They can also undergo oxidations, reductions, cross-coupling reactions, and modifications of side chains .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The IUPAC name for this compound is this compound .Aplicaciones Científicas De Investigación
Repositioning HIV-1 Integrase Inhibitors for Cancer Therapeutics
8-Hydroxy-[1,6]naphthyridines, including compounds structurally related to 8-Hydroxy-1,7-naphthyridine-5-carboxylic acid hydrochloride, have been investigated for their potential as cytotoxic agents for cancer therapeutics. Originally developed as HIV-1 integrase (IN) inhibitors, these compounds show significant cytotoxicity against a panel of cancer cell lines and effectiveness in inhibiting oncogenic kinases, suggesting their repositioning for cancer treatment (Zeng et al., 2012).
Antibacterial Applications
Derivatives of 8-Hydroxy-1,7-naphthyridine-5-carboxylic acid have been synthesized and assessed for their antibacterial activity. For instance, compounds with modifications at the 7-position showed enhanced activity against various bacterial strains, indicating their potential as novel antibacterial agents (Egawa et al., 1984).
Supramolecular Chemistry and Materials Science
The interaction of 8-Hydroxy-1,7-naphthyridine derivatives with carboxylic acid derivatives has been explored, demonstrating their role in the formation of supramolecular networks. These compounds form proton-transfer complexes with carboxylic acids, leading to the creation of three-dimensional frameworks stabilized by hydrogen bonding. Such structures have implications for the design of novel materials and molecular assemblies (Jin et al., 2011).
Luminescent Materials
Europium(III) complexes based on carboxyl-functionalized 1,5-naphthyridine derivatives related to 8-Hydroxy-1,7-naphthyridine-5-carboxylic acid show strong luminescence in aqueous solutions, offering potential applications as bioimaging agents and pH probes. These complexes exhibit unique photostability and pH-responsive behavior, highlighting their utility in biomedical imaging and environmental sensing (Wei et al., 2016).
Mecanismo De Acción
Target of Action
The primary target of 8-Hydroxy-1,7-naphthyridine-5-carboxylic acid hydrochloride is the protein portion of topoisomerase II . Topoisomerase II is an essential enzyme that alters the topologic states of DNA during transcription, making it a crucial target for many therapeutic agents.
Mode of Action
The compound interacts with its target by forming hydrogen bonds with the amino acid residues at the binding site of topoisomerase II . Specifically, it forms eight hydrogen bonds, six of them with the protein portion of topoisomerase II, and two with the DNA segment . This suggests that the compound intercalates with the DNA, altering its structure and function.
Result of Action
The molecular and cellular effects of this compound’s action would likely involve changes in DNA structure and function due to its interaction with topoisomerase II . This could potentially lead to cell death, making the compound a potential candidate for therapeutic applications such as cancer treatment.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s synthesis involves heat-assisted intramolecular cyclization in Dowtherm A or diphenyl ether . Therefore, temperature could potentially impact the compound’s stability and efficacy.
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
8-oxo-7H-1,7-naphthyridine-5-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3.ClH/c12-8-7-5(2-1-3-10-7)6(4-11-8)9(13)14;/h1-4H,(H,11,12)(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWJVJAEZUDMEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)NC=C2C(=O)O)N=C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
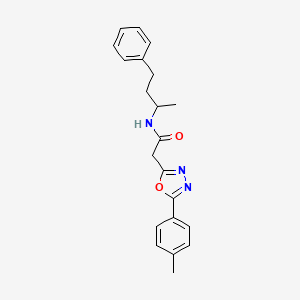
![2-methanesulfonyl-5-methyl-N-[3-methyl-2-(4-methylpiperidin-1-yl)butyl]pyrimidine-4-carboxamide](/img/structure/B2850674.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzenesulfonamide](/img/structure/B2850676.png)
![4-[(4-Chlorophenyl)amino]-4-oxo-3-(piperidin-1-yl)butanoic acid](/img/structure/B2850678.png)
![Methyl 2-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2850680.png)




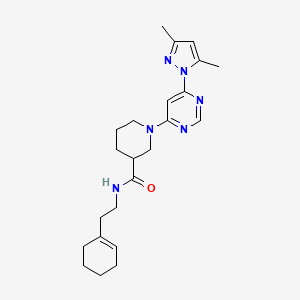

![N-(4-chlorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2850693.png)
